

Application Note: The Chemistry and Hazards of Fulminic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

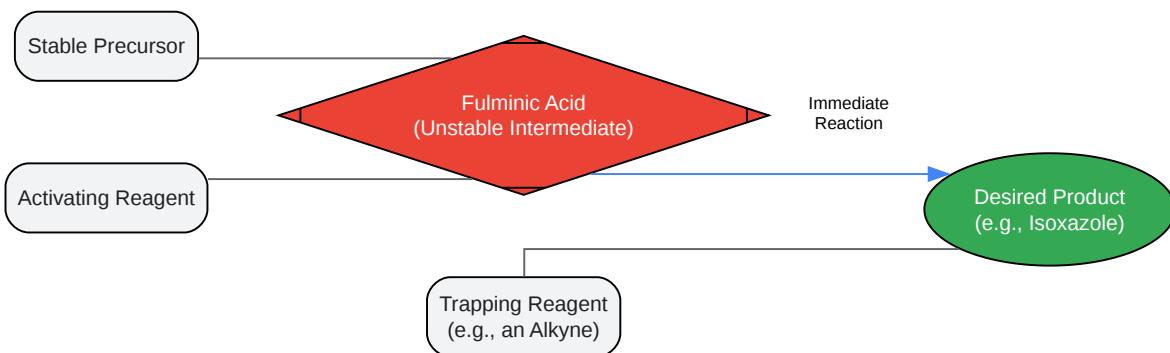
Compound Name: *Fulminic acid*

Cat. No.: *B1210680*

[Get Quote](#)

Introduction

Fulminic acid is a constitutional isomer of cyanic acid (HOCN) and isocyanic acid (HNCO). First studied in the 1820s by Liebig and Wöhler, its chemistry, particularly that of its salts (fulminates), is foundational to the field of explosives. The free acid is a gas or volatile liquid that readily polymerizes or decomposes with explosive force. Due to this inherent instability, modern synthetic applications that might conceptually involve **fulminic acid** almost exclusively rely on safer, more stable surrogates or precursors that generate a reactive intermediate in a controlled fashion.


Chemical Properties and Extreme Hazards

- **Structure and Instability:** **Fulminic acid** has the connectivity $\text{H}-\text{C}\equiv\text{N}^+-\text{O}^-$. This structure contains a high-energy triple bond and a formal charge separation, contributing to its extreme thermodynamic instability.
- **Explosive Nature:** Both **fulminic acid** and its salts, particularly heavy metal salts like mercury(II) fulminate and silver fulminate, are highly sensitive primary explosives. They can detonate upon exposure to friction, shock, heat, or spark.
- **Toxicity:** **Fulminic acid** is a toxic substance, similar in its physiological effects to hydrogen cyanide due to the cyanide group. Inhalation or exposure can be extremely harmful.

Given these severe hazards, the primary "application" of **fulminic acid** chemistry in a modern context is its avoidance and the use of safer alternative reagents.

Principle of In Situ Generation

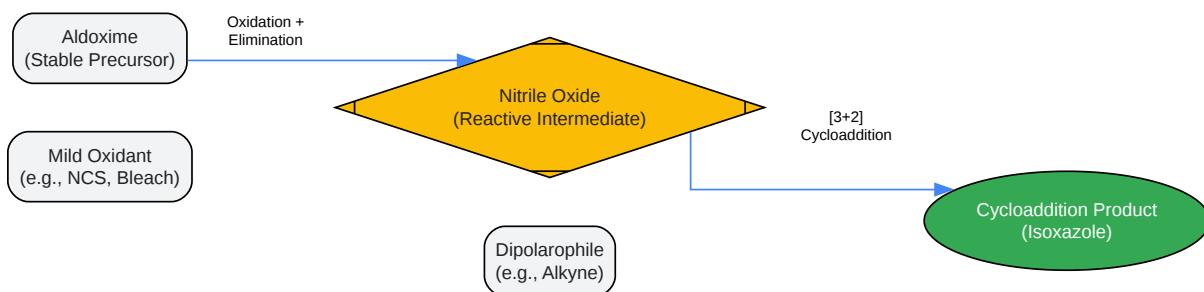
The concept of in situ generation is a cornerstone of synthetic chemistry for handling highly reactive or unstable intermediates. Instead of isolating a dangerous compound, it is generated in the reaction vessel in the presence of another reagent that will immediately consume it. This keeps the concentration of the hazardous intermediate vanishingly low at any given moment, mitigating the risk of decomposition or dangerous side reactions.

[Click to download full resolution via product page](#)

Caption: General workflow for the in situ generation and trapping of a reactive intermediate.

Historical and Modern Approaches (Conceptual)

Historically, **fulminic acid** was generated for study by the careful acidification of its metal salts. Another classic, though hazardous, route involves the dehydration of primary nitroalkanes, such as nitromethane, a variant of the Nef reaction. These methods are now largely obsolete for practical synthesis due to safety concerns and the development of superior alternatives.


Modern organic synthesis circumvents the direct use of **fulminic acid** by employing more stable "nitrile oxide" precursors for reactions like the 1,3-dipolar cycloaddition. Nitrile oxides are

isoelectronic with **fulminic acid** and undergo similar cycloaddition reactions to form five-membered heterocycles like isoxazoles.

Safer Alternatives: The Generation of Nitrile Oxides

A common and much safer strategy is the *in situ* generation of nitrile oxides from hydroximoyl chlorides or aldoximes.

- From Hydroximoyl Chlorides: A hydroximoyl chloride can be treated with a non-nucleophilic base (e.g., triethylamine) to eliminate HCl and generate the nitrile oxide *in situ*, which is then trapped by a dipolarophile (like an alkyne or alkene).
- From Aldoximes: A milder and more common method involves the direct oxidation of an aldoxime using reagents like N-chlorosuccinimide (NCS) or aqueous sodium hypochlorite (bleach). This generates the intermediate hydroximoyl chloride, which is then converted to the nitrile oxide in the same pot.

[Click to download full resolution via product page](#)

Caption: A safer, modern synthetic route using nitrile oxides as surrogates for **fulminic acid**.

Summary Data on Hazards

Due to the extreme danger and instability of free **fulminic acid**, quantitative data on its properties are scarce and often estimated. The primary data of relevance for researchers pertains to the explosive nature of its precursors.

Compound	Formula	Hazard Classification	Key Risks
Fulminic Acid	HCNO	Extreme Explosive, Toxic	Spontaneous detonation, high toxicity
Mercury(II) Fulminate	Hg(CNO) ₂	Primary Explosive	Highly sensitive to shock, friction, and heat
Silver Fulminate	AgCNO	Primary Explosive	Even more sensitive than mercury fulminate; detonates readily
Nitromethane	CH ₃ NO ₂	Flammable Liquid, Explosive	Can be detonated under confinement or with sensitizers

Conclusion and Safety Recommendation

The direct synthesis and use of **fulminic acid** present an unacceptable level of risk for nearly all modern laboratory applications. The principles of its reactivity, particularly in 1,3-dipolar cycloadditions, are now almost exclusively and far more safely explored through the use of stable precursors that generate nitrile oxides *in situ*. Researchers and drug development professionals are strongly advised to consult the modern chemical literature for these well-established, safer alternative methodologies rather than attempting any procedure involving the generation of free **fulminic acid**.

- To cite this document: BenchChem. [Application Note: The Chemistry and Hazards of Fulminic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1210680#in-situ-generation-of-fulminic-acid-for-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com